2,2,6,6-Tetramethyl-4-piperidone oxime
Overview
Description
2,2,6,6-Tetramethyl-4-piperidone oxime, also known as Triacetonamine Oxime, is a chemical compound with the molecular formula C9H18N2O . It has a molecular weight of 170.3 . It is also known by other names such as 2,2,6,6-tetramethyl-4-piperidinone oxime and 2,2,6,6-tetramethyl-piperidin-4-one oxime .
Molecular Structure Analysis
The molecular structure of 2,2,6,6-Tetramethyl-4-piperidone oxime can be found in various spectral databases . These databases provide spectral data such as NMR, FTIR, and MS, which can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyl-4-piperidone oxime is a solid at 20°C . It has a melting point of 153°C .Scientific Research Applications
Catalytic Hydrogenation of Triacetoneamine (TAA)
- Scientific Field : Chemical Engineering
- Application Summary : TMPD is used as a raw material in the continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol (TMP), which is an indispensable raw material of hindered amine light stabilizers .
- Methods of Application : A series of promoter-modified CuCr/Al2O3 catalysts were prepared by co-precipitation method and evaluated by the reaction. The effect of the promoter on the catalytic performance was explored .
- Results : CuCrSr/Al2O3 exhibited excellent catalytic performance with nearly complete conversion of TAA and over 97% selectivity of TMP at 120 °C .
Synthesis of N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (DTMPA)
- Scientific Field : Organic Chemistry
- Application Summary : TMPD is used as a starting material in the continuous-flow synthesis of DTMPA, an important intermediate for producing hindered amine light stabilizers .
- Methods of Application : The starting material 1,6-hexanediamine (HMDA) mixes with TMPD, reacts with hydrogen in a micro fixed-bed reactor packed with 5% Pt/C .
Synthesis of Hindered Amine Light Stabilizers
- Scientific Field : Polymer Chemistry
- Application Summary : TMPD is used as a critical raw material in the production of hindered amine light stabilizers, which are commonly used in plastics, fibers, coatings, and rubbers .
- Methods of Application : TMPD is converted into the corresponding stable alcohol-TMP in industry. This is typically achieved by using sodium borohydride as a reducing agent .
- Results : The continuous process developed for catalytic hydrogenation of triacetoneamine (TAA) to TMP provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .
Synthesis of Pempidine
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : TMPD is used as a starting material in the synthesis of Pempidine, a ganglion-blocking drug used as an oral treatment for hypertension .
- Methods of Application : TMPD is reacted with phorone and ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate .
- Results : The synthesis of Pempidine from TMPD provides a method for the production of a useful pharmaceutical compound .
Synthesis of Hindered Amine Light Stabilizers
- Scientific Field : Polymer Chemistry
- Application Summary : TMPD is used as a critical raw material in the production of hindered amine light stabilizers, which are commonly used in plastics, fibers, coatings, and rubbers .
- Methods of Application : TMPD is converted into the corresponding stable alcohol-TMP in industry. This is typically achieved by using sodium borohydride as a reducing agent .
- Results : The continuous process developed for catalytic hydrogenation of triacetoneamine (TAA) to TMP provides a low-cost, reliable, and efficient strategy for the continuous industrial production of TMP .
Synthesis of Pempidine
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : TMPD is used as a starting material in the synthesis of Pempidine, a ganglion-blocking drug used as an oral treatment for hypertension .
- Methods of Application : TMPD is reacted with phorone and ammonia to produce 2,2,6,6-tetramethyl-4-piperidone, which is then reduced by means of the Wolff–Kishner reduction to 2,2,6,6-tetramethylpiperidine. This secondary amine is then N-methylated using methyl iodide and potassium carbonate .
- Results : The synthesis of Pempidine from TMPD provides a method for the production of a useful pharmaceutical compound .
Safety And Hazards
The compound is classified as dangerous and has several hazard statements associated with it, including H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), H317 (may cause an allergic skin reaction), H371 (may cause damage to organs), and H290 (may be corrosive to metals) . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray and contact with skin and eyes .
properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-7(10-12)6-9(3,4)11-8/h11-12H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUVOHCLAIYVTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=NO)CC(N1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063331 | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,6,6-Tetramethyl-4-piperidone oxime | |
CAS RN |
4168-79-0 | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4168-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,6,6-tetramethyl-4-piperidone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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